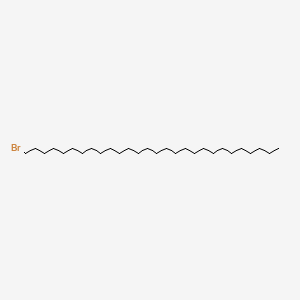
Pent-1-yn-3-one
Vue d'ensemble
Description
Pent-1-yn-3-one is a compound with the molecular formula C5H6O . It is also known by other names such as 1-Pentyne-3-one . It has a role as a fungal metabolite and a human metabolite .
Molecular Structure Analysis
The molecular weight of Pent-1-yn-3-one is 82.1005 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Pent-1-yn-3-one has a molecular weight of 82.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass is 82.041864811 g/mol .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Pent-1-yn-3-one serves as a versatile building block in organic synthesis. Researchers utilize it for various chemical transformations, including:
- Cross-Coupling Reactions : For instance, the cross-coupling of cinnamic acid triazine ester with phenylacetylene yields enynones, such as 1-penten-3-one .
Analytical Chemistry
Researchers employ pent-1-yn-3-one as a reference compound in gas chromatography and mass spectrometry. Its distinctive mass spectrum aids in compound identification .
Orientations Futures
Propriétés
IUPAC Name |
pent-1-yn-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-3-5(6)4-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCOTHPVQOTZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167797 | |
| Record name | Pent-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-1-yn-3-one | |
CAS RN |
16469-62-8 | |
| Record name | Pent-1-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-1-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-1-yn-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 1-pentyn-3-one in organic synthesis?
A1: 1-Pentyn-3-one (also known as pent-1-yn-3-one) serves as a valuable building block in organic synthesis. Notably, it undergoes thermal cyclization at high temperatures (600-740°C) to form substituted 2-cyclopentenones. [] This reaction, termed "-alkynone cyclization," involves the formation of a new carbon-carbon bond between the acetylenic carbon and a non-activated carbon atom within the molecule. This process is accompanied by a [, ]-migration of a substituent on the triple bond, potentially proceeding through an alkylidene carbene intermediate. [] This method offers a straightforward route to various monocyclic, bicyclic, and spiro compounds containing the 2-cyclopentenone moiety. []
Q2: Can 1-pentyn-3-one be used to synthesize complex polycyclic structures?
A2: Yes, research has demonstrated the successful incorporation of 1-pentyn-3-one into more complex structures. One example involves its use in the synthesis of [7,7a-13C2]-2,3-dihydro-1H-inden-1-one, a precursor to [3a,4-13C2]isobenzofuran-1,3-dione (phthalic anhydride). [] This synthesis involved acylation of [1,2-13C2]ethyne-1,2-diylbistrimethylsilane with a specific propanoyl chloride, followed by desilylation to yield 5-(2,5-dihydro-1,l-dioxo-thien-2-yl)[1,2-13C2]pent-1-yn-3-one. [] Subsequent thermal elimination, cyclization, dehydrogenation, and oxidation steps yielded the desired labelled phthalic anhydride. [] This highlights the versatility of 1-pentyn-3-one in building complex structures for various research applications.
Q3: How does the structure of an acetylenic ketone influence its reactivity with chiral reducing agents?
A3: The structure of an acetylenic ketone significantly influences its reactivity with chiral reducing agents like potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane or B-chlorodiisopinocampheylborane (DIP-Chloride). [, ] Studies indicate that internal α,β-acetylenic ketones generally exhibit higher enantiomeric excesses (ee) compared to terminal α,β-acetylenic ketones when reduced with these reagents. [, ] For instance, the reduction of 3-hexyn-2-one (internal) yields the corresponding propargyl alcohol with 67% ee, while 3-butyn-2-one (terminal) results in 59% ee. [] Furthermore, steric hindrance around the carbonyl group also plays a crucial role. Bulky substituents near the carbonyl group hinder the approach of the reducing agent, leading to lower reactivity and potentially decreased enantioselectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




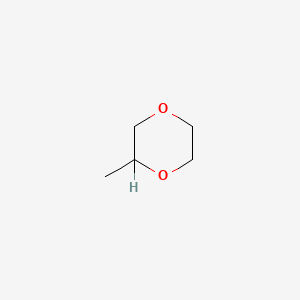
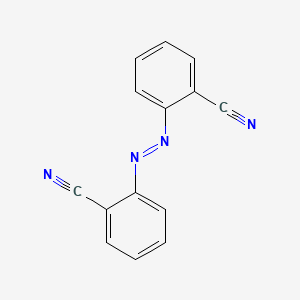

![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)
![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)




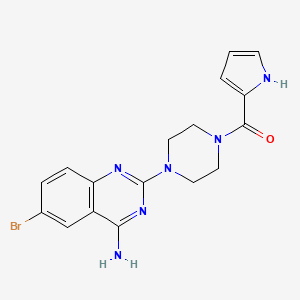
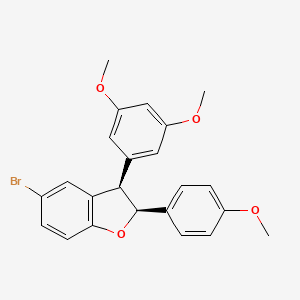
![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)
